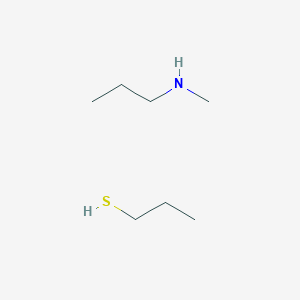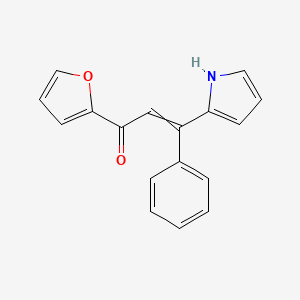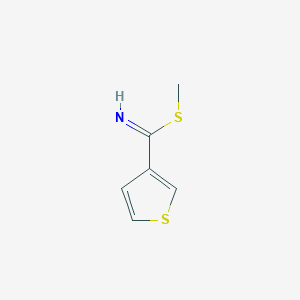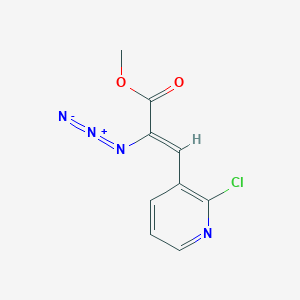![molecular formula C14H12NO3+ B12537926 (E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium CAS No. 821005-81-6](/img/structure/B12537926.png)
(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium is an organic compound characterized by the presence of a nitrophenyl group, a phenyl group, and a methylidene oxidanium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium typically involves the condensation of 3-nitrobenzaldehyde with benzyl methyl ether under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the oxidanium ion. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrophenyl oxides.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted nitrophenyl compounds.
科学的研究の応用
(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrophenyl group is particularly reactive and can participate in redox reactions, affecting cellular pathways and signaling mechanisms.
類似化合物との比較
Similar Compounds
Nitrophenyl derivatives: Compounds such as 3-nitrobenzaldehyde and 3-nitrobenzoic acid share structural similarities with (E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium.
Phenylmethylidene derivatives: Compounds like benzylideneacetone and cinnamaldehyde have similar structural motifs.
Uniqueness
This compound is unique due to the presence of both nitrophenyl and phenylmethylidene groups, which confer distinct chemical reactivity and potential biological activity
特性
CAS番号 |
821005-81-6 |
|---|---|
分子式 |
C14H12NO3+ |
分子量 |
242.25 g/mol |
IUPAC名 |
methyl-[(3-nitrophenyl)-phenylmethylidene]oxidanium |
InChI |
InChI=1S/C14H12NO3/c1-18-14(11-6-3-2-4-7-11)12-8-5-9-13(10-12)15(16)17/h2-10H,1H3/q+1 |
InChIキー |
POEIHIWNGMVIRR-UHFFFAOYSA-N |
正規SMILES |
C[O+]=C(C1=CC=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


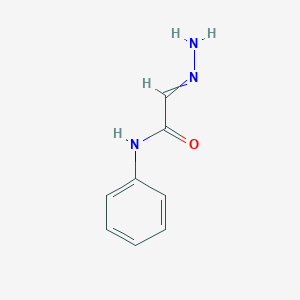
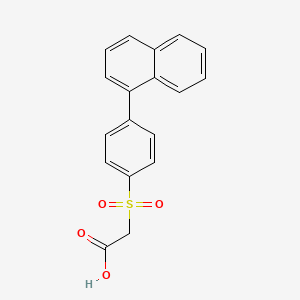
![5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine](/img/structure/B12537854.png)
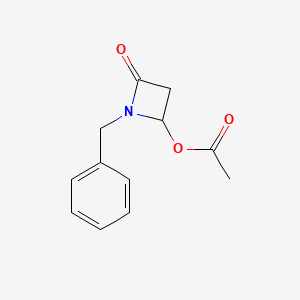
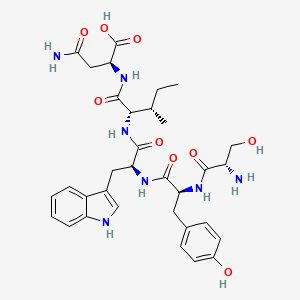
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)

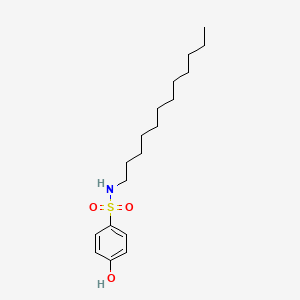
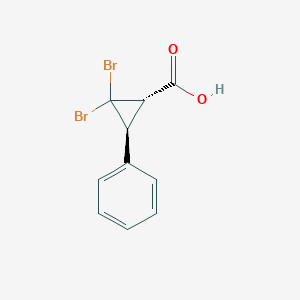
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
